molecular formula C11H15BrClNO B2807147 (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride CAS No. 2225126-82-7

(2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride

Cat. No.: B2807147
CAS No.: 2225126-82-7
M. Wt: 292.6
InChI Key: CGHDCULCMWBUSO-MERQFXBCSA-N
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Description

(2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Scientific Research Applications

(2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent, such as thionyl chloride, to form the intermediate chloroethylamine. This intermediate is then cyclized to form the morpholine ring.

    Bromination: The bromophenyl group is introduced through a bromination reaction. This can be achieved by reacting the morpholine derivative with bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate as the methylating agents.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the bromophenyl group.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form under basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers are formed.

    Oxidation Products: Oxidized derivatives of the morpholine ring or the bromophenyl group.

    Reduction Products: Reduced forms of the morpholine ring or the bromophenyl group.

Mechanism of Action

The mechanism of action of (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances binding affinity through halogen bonding, while the morpholine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(4-Chlorophenyl)-4-methylmorpholine;hydrochloride
  • (2R)-2-(4-Fluorophenyl)-4-methylmorpholine;hydrochloride
  • (2R)-2-(4-Methoxyphenyl)-4-methylmorpholine;hydrochloride

Uniqueness

(2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methoxy analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding, influencing its interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

(2R)-2-(4-bromophenyl)-4-methylmorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9;/h2-5,11H,6-8H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHDCULCMWBUSO-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@@H](C1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225126-82-7
Record name (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride
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